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Compound of Interest

Compound Name:
5-Chloro-2-(2,6-

dimethylmorpholin-4-yl)aniline

CAS No.: 923238-52-2

Cat. No.: B2902072

Get Quote

Strategic Value in Drug Design
In modern medicinal chemistry, the morpholine ring is a ubiquitous solubilizing group. However,

its metabolic liability—specifically oxidative metabolism at the

-carbon positions (C2/C6) by Cytochrome P450 enzymes—often leads to rapid clearance and
short half-lives.

The 2,6-dimethylmorpholine scaffold represents a high-value bioisostere. By introducing methyl

groups at the metabolic "soft spots," researchers achieve three critical optimizations:

Metabolic Blocking: The methyl groups sterically hinder and electronically deactivate the

C2/C6 positions against CYP-mediated hydroxylation/oxidation.

Conformational Restriction: The substituents lock the heterocycle into a preferred chair

conformation, potentially reducing the entropic penalty upon binding to a target protein (e.g.,

kinase hinge regions).
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Lipophilicity Modulation: The addition of two methyl groups increases LogP slightly (typically

+0.5 to +0.8 units), improving membrane permeability without sacrificing the solubility

benefits of the basic amine.

Stereochemical Imperative: cis vs. trans
The stereochemistry of the 2,6-dimethylmorpholine moiety is non-trivial and dictates both

thermodynamic stability and biological safety.

Feature
cis-2,6-
Dimethylmorpholine

trans-2,6-
Dimethylmorpholine

Configuration Meso (2R, 6S) Racemic Pair (2R, 6R / 2S, 6S)

Conformation
Diequatorial (Chair) - Highly

Stable

Axial-Equatorial (Chair) - Less

Stable

Availability

Major component of

commercial mixtures (~70-

80%)

Minor component

Safety Profile
Generally preferred; lower

genotoxicity risk

Associated with higher

genotoxicity in some

nitrosamine models

Recommendation
Primary Target for Building

Blocks

Avoid unless specific binding

requires it

Synthetic Methodologies
To generate high-purity 4-(2,6-dimethylmorpholino)aniline building blocks, two primary routes

are employed. Route A (SNAr) is preferred for scale-up due to cost-efficiency, while Route B

(Buchwald-Hartwig) is reserved for electron-rich or sensitive aryl cores.

Route A: Nucleophilic Aromatic Substitution (SNAr)
This is the industry-standard protocol for synthesizing the aniline building block from

nitrobenzene precursors.
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Mechanism:

Displacement:cis-2,6-dimethylmorpholine attacks 1-fluoro-4-nitrobenzene.

Reduction: The nitro group is reduced to the aniline using catalytic hydrogenation or

Fe/NH4Cl.

Route B: Palladium-Catalyzed Buchwald-Hartwig
Amination
Used when the starting material is an unactivated aryl halide (e.g., 4-bromoaniline) or when the

nitro-route is chemically incompatible.

Key Parameters:

Catalyst: Pd(OAc)2 or Pd2(dba)3

Ligand: BINAP (for primary amines) or Xantphos (for steric bulk).

Base: Cs2CO3 (mild) or NaOtBu (strong).

Experimental Protocol: Synthesis of 4-(cis-2,6-
dimethylmorpholino)aniline
Objective: Synthesis of a high-purity aniline building block via the SNAr Route. Scale: 10 mmol

(approx. 2.5 g output).

Step 1: SNAr Coupling
Reagents: Charge a 100 mL round-bottom flask with 1-fluoro-4-nitrobenzene (1.41 g, 10

mmol), cis-2,6-dimethylmorpholine (1.38 g, 12 mmol), and K2CO3 (2.76 g, 20 mmol).

Solvent: Add DMF (Dimethylformamide) or DMSO (20 mL). Note: DMSO accelerates SNAr

rates but is harder to remove.

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS until

the starting fluoride is consumed.
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Workup: Cool to room temperature. Pour into ice water (100 mL). The yellow solid product,

4-(cis-2,6-dimethylmorpholino)nitrobenzene, will precipitate.

Purification: Filter the solid, wash with water, and dry.[1] Recrystallize from Ethanol if

necessary to remove any trans isomer traces (the cis isomer often crystallizes more readily).

Step 2: Nitro Reduction
Reagents: Dissolve the nitro intermediate (2.36 g, 10 mmol) in Methanol (50 mL). Add 10%

Pd/C (240 mg, 10 wt%).

Hydrogenation: Stir under a H2 balloon (1 atm) at room temperature for 2–4 hours.

Alternative (Metal-Free): Use Iron powder (5 eq) and NH4Cl (5 eq) in EtOH/Water at 80°C

if halogen substituents are present on the ring (to avoid dehalogenation).

Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under

reduced pressure.

Product: The resulting off-white solid is 4-(cis-2,6-dimethylmorpholino)aniline. Store under

inert gas (Argon) to prevent oxidation.

Visualization of Concepts
Diagram 1: Metabolic Stability Logic
This diagram illustrates why the 2,6-dimethyl substitution extends half-life compared to

unsubstituted morpholine.
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Caption: Methyl substitution at C2/C6 sterically blocks CYP450 oxidation, preventing rapid

clearance.

Diagram 2: Synthetic Workflow (SNAr Route)
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1-Fluoro-4-nitrobenzene

Step 1: SnAr Coupling
K2CO3, DMF, 90°C

cis-2,6-Dimethylmorpholine

Intermediate:
4-(2,6-dimethylmorpholino)nitrobenzene

 Nucleophilic Attack

Step 2: Reduction
H2, Pd/C, MeOH

Final Building Block:
4-(cis-2,6-dimethylmorpholino)aniline

 Nitro Reduction

Click to download full resolution via product page

Caption: Two-step synthesis of the aniline building block via nucleophilic aromatic substitution.

Characterization & Quality Control
When sourcing or synthesizing these building blocks, rigorous QC is required to ensure

stereochemical purity.

NMR Signature (400 MHz, CDCl3)
Methyl Protons: The cis isomer typically shows a doublet at

~1.2 ppm. The trans isomer often displays a complex multiplet or distinct shifts due to the
axial/equatorial split.

Methine Protons (C2/C6): Look for a multiplet around
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3.6–3.8 ppm.

Aniline Protons: Broad singlet at

3.5–4.0 ppm (NH2).

HPLC Method for Isomer Separation
If the starting morpholine was a mixture, the final aniline might require chiral separation or

careful chromatography.

Column: Chiralpak AD-H or OD-H.

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

Retention: The cis (meso) form is achiral but diastereomerically distinct from the trans pair.

On standard C18, cis usually elutes later due to better lipophilic surface contact

(diequatorial).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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